molecular formula C6H5ClN4 B1407441 6-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-amine CAS No. 1378482-27-9

6-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-amine

Cat. No. B1407441
CAS RN: 1378482-27-9
M. Wt: 168.58 g/mol
InChI Key: ARWKEXIWIQDXOG-UHFFFAOYSA-N
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Description

6-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-amine is a heterocyclic compound . It belongs to the class of triazoles, which are nitrogenous heterocyclic moieties . Triazoles are known for their versatile biological activities and are present in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .


Synthesis Analysis

The synthesis of [1,2,4]triazolo[4,3-a]quinoxaline derivatives, which are structurally similar to this compound, involves aromatic nucleophilic substitution . The new compounds were synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol .


Molecular Structure Analysis

The molecular formula of this compound is C6H6N4 . Triazole compounds contain two carbon and three nitrogen atoms and are readily capable of binding in the biological system with a variety of enzymes and receptors .


Chemical Reactions Analysis

Triazoles are known for their wide range of potential pharmaceutical activity including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities . The biological importance of 1,2,4-triazole has led to the design of many methods for the synthesis of this scaffold that exhibits biological activity .

Scientific Research Applications

Synthesis Methods and Derivatives

  • Oxidative Cyclization

    6-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-amine can be synthesized through oxidative cyclization of pyridinyl guanidine derivatives. This method, using N-chlorosuccinimide and aqueous potassium carbonate, provides a one-pot synthesis route (Ishimoto et al., 2015).

  • Palladium-Catalyzed Monoarylation

    An efficient method for synthesizing this compound involves palladium-catalyzed addition of hydrazides to 2-chloropyridine, followed by dehydration in acetic acid under microwave irradiation (Reichelt et al., 2010).

Structural and Optical Properties

  • Structural Analysis: Detailed structural and spectroscopic properties have been characterized, with a focus on FTIR and FT-Raman spectra. XRD studies revealed that it crystallizes in the monoclinic space group (Dymińska et al., 2022).

Biological and Pharmaceutical Applications

  • Antifungal Activity

    Some derivatives of this compound have been shown to exhibit antifungal activity. This application is significant in the development of new antifungal agents (Yang et al., 2015).

  • Herbicidal Activity

    Derivatives of this compound have been found to possess excellent herbicidal activity, suggesting their use in agricultural applications (Moran, 2003).

Electronics and Materials Science Applications

  • Electroluminescent Properties: this compound based materials have been synthesized and used in red phosphorescent organic light-emitting diodes (PhOLEDs). These materials demonstrate potential as bipolar red host materials in OLED technology (Kang et al., 2017).

Future Directions

The future directions for research on 6-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-amine and similar compounds could include further exploration of their biological activities and potential applications in pharmaceuticals. The development of new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds would be very useful for the discovery of new drug candidates .

properties

IUPAC Name

6-chloro-[1,2,4]triazolo[4,3-a]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN4/c7-4-1-2-5-9-10-6(8)11(5)3-4/h1-3H,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARWKEXIWIQDXOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NN=C(N2C=C1Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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